molecular formula C9H14N2O2S B1344739 tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate CAS No. 185747-16-4

tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate

Cat. No.: B1344739
CAS No.: 185747-16-4
M. Wt: 214.29 g/mol
InChI Key: LPVMUQICXQOGRE-UHFFFAOYSA-N
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Description

tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate is an organic compound that features a tert-butyl group, a thiazole ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative. One common method includes the use of tert-butyl chloroformate and 2-aminomethylthiazole under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(1,3-thiazol-2-yl)carbamate
  • tert-Butyl N-(1,3-thiazol-4-ylmethyl)carbamate
  • tert-Butyl N-(1,3-thiazol-5-ylmethyl)carbamate

Uniqueness

tert-Butyl N-(1,3-thiazol-2-ylmethyl)carbamate is unique due to the specific positioning of the thiazole ring and the carbamate group, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(1,3-thiazol-2-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11-6-7-10-4-5-14-7/h4-5H,6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVMUQICXQOGRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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